molecular formula C15H20F2N2O2 B2397993 3,4-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421469-49-9

3,4-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2397993
CAS RN: 1421469-49-9
M. Wt: 298.334
InChI Key: GNESRRBUVLNSKT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Pharmacological Profiles and Metabolism

Research on structurally similar benzamide derivatives reveals their significant potential in treating various conditions. For example, flumatinib, an antineoplastic tyrosine kinase inhibitor, has shown promise in the treatment of chronic myelogenous leukemia (CML). It undergoes metabolism resulting in several primary metabolites, indicating complex biotransformation pathways in humans, which could relate to the metabolic fate of similar compounds (Gong et al., 2010).

Serotonin Receptor Agonists

Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting their potential to improve gastrointestinal motility. Such research indicates the capability of these compounds to act on specific receptors, potentially offering insights into the applications of 3,4-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in similar contexts (Sonda et al., 2003).

Synthesis and Chemical Properties

Studies on the synthesis of benzamide derivatives, such as the efficient creation of difluorinated heterocycles through rhodium(III)-catalyzed C-H activation, offer valuable information on chemical reactions and properties relevant to the synthesis and potential applications of this compound. This research underlines the importance of fluorinated compounds in medicinal chemistry due to their pharmacological properties (Cui et al., 2023).

Neuropharmacological Applications

Another study focuses on the neuropharmacological potential of benzamide derivatives, which could suggest applications for this compound in the development of new neuroleptic drugs. This line of research explores the structural modifications of benzamide drugs to enhance their affinity and selectivity for dopamine receptors, which could have implications for psychiatric and neurological disorders treatment (Iwanami et al., 1981).

properties

IUPAC Name

3,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)11-2-3-13(16)14(17)10-11/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNESRRBUVLNSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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